molecular formula C9H9N3 B052862 5-Amino-1-phenylpyrazole CAS No. 826-85-7

5-Amino-1-phenylpyrazole

Cat. No.: B052862
CAS No.: 826-85-7
M. Wt: 159.19 g/mol
InChI Key: ZVNYYNAAEVZNDW-UHFFFAOYSA-N
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Description

5-Amino-1-phenylpyrazole is a nitrogen-containing heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and synthetic versatility. The presence of an amino group at the 5-position and a phenyl group at the 1-position makes this compound a valuable building block in organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Amino-1-phenylpyrazole interacts with various enzymes, proteins, and other biomolecules. It is used in the synthesis of sulfaphenazole derivatives, which are known to inhibit human liver cytochromes . The nature of these interactions is complex and involves various biochemical reactions.

Dosage Effects in Animal Models

For example, fipronil, a phenylpyrazole derivative, has been shown to cause neurotoxicity in dogs at a dosage of 2 mg/kg/d .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-phenylpyrazole typically involves the condensation of β-ketonitriles with hydrazines. One common method is the reaction of β-ketonitriles with hydrazine hydrate under reflux conditions to yield the desired pyrazole derivative . Another approach involves the cyclocondensation of 1,3-diphenyl-5-amino-pyrazole with isatins in the presence of p-toluenesulfonic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs multi-component reactions and one-pot synthesis techniques to enhance efficiency and yield. These methods are designed to minimize the number of steps and reduce the use of hazardous reagents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-phenylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazole oxides, substituted pyrazoles, and various fused heterocyclic compounds .

Scientific Research Applications

5-Amino-1-phenylpyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Amino-3-methyl-1-phenylpyrazole
  • 5-Amino-4-phenylpyrazole
  • 5-Amino-1,3-diphenylpyrazole

Comparison: Compared to other similar compounds, 5-Amino-1-phenylpyrazole exhibits unique properties due to the specific positioning of the amino and phenyl groups. This structural arrangement enhances its reactivity and makes it a more effective building block for the synthesis of diverse heterocyclic compounds .

Properties

IUPAC Name

2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNYYNAAEVZNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231911
Record name Pyrazole, 5-amino-1-phenyl-
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Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-85-7
Record name 1-Phenyl-1H-pyrazol-5-amine
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Record name Pyrazole, 5-amino-1-phenyl-
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Record name 5-Amino-1-phenylpyrazole
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Record name Pyrazole, 5-amino-1-phenyl-
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Record name 1-phenylpyrazol-5-ylamine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Amino-4-carbethoxy-1-phenylpyrazole (1 eq.) was dissolved in 36% HCl solution (30 eq.) and the reaction mixture was stirred under reflux for overnight. The mixture was cooled, poured onto ice and made basic with NH4OH. The mixture was extracted with DCM (×3). The combined organic fractions were washed with brine, dried (Na2SO4), and the solvent was evaporated under reduced pressure to obtain the product as pale yellow oil in 94% yield. MS (ES+) C9H9N3 requires 159, found: 160 (M+H)+.
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94%

Synthesis routes and methods III

Procedure details

To a mixture consisting of 680 parts water, 216 parts of phenylhydrazine and 164 parts of 2-chloroacrylonitrile 220 parts of a 30% sodium hydroxide solution are added dropwise at room temperature. After six hours the reaction is completed. The resulting 1-phenyl-5-aminopyrazole is isolated from that phase which has been separated by the addition of sodium chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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